{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol
Description
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol is a chemical compound that features a piperidine ring substituted with a phenylprop-2-en-1-yl group and a methanol group
Properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-13-15-8-11-16(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-7,15,17H,8-13H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSDANWQSBFWDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CO)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol typically involves the reaction of piperidine derivatives with phenylprop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylprop-2-en-1-yl group.
Substitution: The methanol group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a useful probe in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylprop-2-en-1-yl group may interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Phenylprop-2-en-1-yl derivatives: Compounds containing the phenylprop-2-en-1-yl group but lacking the piperidine ring.
Methanol derivatives: Compounds containing the methanol group but with different substituents on the piperidine ring.
Uniqueness
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol is unique due to the combination of its structural features. The presence of both the phenylprop-2-en-1-yl group and the piperidine ring allows for diverse chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Biological Activity
The compound {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol is a piperidine derivative characterized by a unique structural configuration that includes a phenylpropene moiety. This compound's potential biological activities stem from its interaction with various molecular targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a piperidine ring substituted at the 4-position with a methanol group and at the 1-position with a propenyl group. The structure can be represented as follows:
The biological activity of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The phenylpropene moiety likely engages with hydrophobic regions within target proteins, while the piperidine ring may facilitate hydrogen bonding or ionic interactions, modulating the activity of these proteins.
Biological Activities
Preliminary studies indicate that compounds similar to {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, particularly in BRCA-deficient cancers .
- Antibacterial Properties : Some related compounds demonstrate strong antibacterial effects, suggesting potential applications in treating bacterial infections.
- Neuroprotective Effects : Research indicates that certain piperidine derivatives may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique biological profile of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol. The following table summarizes key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one | Structure | Exhibits strong antibacterial activity due to carbonyl group. |
| Piperine | Structure | Known for bioavailability enhancement and anti-inflammatory effects. |
| 4-(Phenyl)piperidine | Structure | Precursor in synthesizing various psychoactive substances. |
| 1-(2-Pyridyl)piperidine | Structure | Exhibits potential antitumor activity and neuroprotective effects. |
Case Studies and Research Findings
Recent studies have highlighted the significance of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol in various therapeutic contexts:
- Anticancer Studies : Research has focused on its potential as a PARP inhibitor, showing significant efficacy against BRCA-deficient cell lines with low IC50 values (around 10 nM) in cell proliferation assays .
- Neuropharmacology : Investigations into the neuroprotective effects have demonstrated that derivatives can mitigate oxidative stress-induced neuronal damage, suggesting therapeutic avenues for conditions like Alzheimer's disease .
- Antimicrobial Activity : A series of assays conducted on related compounds indicated promising results against multiple bacterial strains, reinforcing the need for further exploration in drug development for infectious diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
